molecular formula C9H10FNO B1273465 N-Acetyl 5-fluoro-2-methylaniline CAS No. 366-49-4

N-Acetyl 5-fluoro-2-methylaniline

Cat. No. B1273465
CAS RN: 366-49-4
M. Wt: 167.18 g/mol
InChI Key: OSXGBILCTZUOGO-UHFFFAOYSA-N
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Description

N-Acetyl 5-fluoro-2-methylaniline is a compound that can be inferred to have potential biological activity based on the synthesis and study of related compounds. Although the specific compound is not directly mentioned in the provided papers, similar N-acetylated aniline derivatives have been synthesized and characterized for various applications, including antitumor activity and conformational studies .

Synthesis Analysis

The synthesis of related N-acetylated compounds typically involves acetylation reactions, where an acyl group is introduced to the nitrogen atom of an aniline derivative. For instance, the synthesis of N1-acetylamino-5-fluorouracil derivatives involves acetylation and coupling reactions, confirmed by spectroscopic methods such as IR, 1H NMR, and MS . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide demonstrates a multi-step process including acetylation, esterification, and ester interchange steps, with high yields reported for each step .

Molecular Structure Analysis

The molecular structure of N-acetylated compounds is often confirmed using spectroscopic techniques. For example, the structure of acetyl-L-proline-N-methylamide was determined using X-ray crystallography, revealing a folded conformation with two trans planar peptide groups . Although the specific molecular structure of N-Acetyl 5-fluoro-2-methylaniline is not provided, similar analytical methods would likely be employed to confirm its structure.

Chemical Reactions Analysis

The chemical reactivity of N-acetylated aniline derivatives can vary depending on the substituents present on the aromatic ring and the acyl group. The papers provided do not detail specific reactions of N-Acetyl 5-fluoro-2-methylaniline, but studies on related compounds suggest that these molecules can participate in further synthetic transformations and may exhibit biological activities, such as antitumor properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetylated aniline derivatives are influenced by their molecular structure. For example, the presence of a 5-fluoro substituent can affect the acidity of the amide proton and the overall electron distribution within the molecule. The conformational studies of N-BOC-methanopyrrolidines provide insights into the amide preferences and the influence of substituents on the molecule's conformation . The physical properties such as solubility, melting point, and stability would be determined experimentally for N-Acetyl 5-fluoro-2-methylaniline, following the characterization of similar compounds .

Scientific Research Applications

Nucleophilic Displacement Reactions

N-Acetyl 5-fluoro-2-methylaniline is involved in nucleophilic displacement reactions in aromatic systems. A study by Brewis et al. (1974) explores kinetics of reactions of various nitropyridines with N-methylaniline. This research is significant in understanding the nucleophilic aromatic substitution mechanism and the role of amines in such reactions (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Probe for DNA Transition Study

Solodinin et al. (2019) synthesized 5-fluoro-2′-deoxycytidine by treating 5-fluoro-2′-deoxyuridine with N-acetyl, among other compounds. This modified nucleoside, incorporating N-acetyl-protected 5-fluoro-2′-deoxycytidine, is used in studying B/Z-DNA transition, indicating the chemical's utility in advanced genetic research (Solodinin, Gautrais, Ollivier, & Yan, 2019).

Metabonomic Toxicity Assessment

In a study by Bundy et al. (2002), 2-fluoro-4-methylaniline was used to assess toxicity in earthworms. This research demonstrates the compound's application in environmental toxicology, particularly in identifying novel biomarkers for xenobiotic toxicity (Bundy, Lenz, Bailey, Gavaghan, Svendsen, Spurgeon, Hankard, Osborn, Weeks, Trauger, Speir, Sanders, Lindon, Nicholson, & Tang, 2002).

Microsomal Metabolism Studies

Research by Boeren et al. (1992) on rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including 2-fluoro-4-methylaniline, highlights its importance in studying enzymatic metabolism and potential toxicological effects (Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis, van Veldhuizen, & Rietjens, 1992).

Fluoro-Functionalized Polymeric Catalysts

Yang et al. (2015) developed a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex using N-methylanilines. This research is significant in catalysis, particularly for formylation and methylation of amines using CO2 as a building block, demonstrating environmental and industrial applications (Yang, Yu, Zhang, Zhao, Ji, & Liu, 2015).

Synthesis of Neuraminic Acids

The synthesis of N-Acetyl-3-fluoro-neuraminic acids, as detailed by Nakajima et al. (1988), showcases another application area of N-acetylated fluoroanilines in synthesizing neuraminidase inhibitors, relevant in medical chemistry and drug development (Nakajima, Hori, Ohrui, Meguro, & Ido, 1988).

Safety And Hazards

The compound is classified as a flammable liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXGBILCTZUOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393292
Record name N-Acetyl 5-fluoro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-4-fluorotoluene

CAS RN

366-49-4
Record name N-(5-Fluoro-2-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl 5-fluoro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5 g of 5-fluoro-2-methylaniline in 30 mL of pyridine was added 4.6 mL of acetic anhydride, and stirred at room temperature for 4 hours. After distilling off the pyridine under reduced pressure, the residue was dissolved in 250 mL of ethyl acetate, and washed successively with water, 1N hydrochloric acid, water, saturated aqueous sodium hydrogen carbonate and saturated brine. The solution was dried over anhydrous magnesium sulfate, allowed to pass though a silica gel pad, and then the solvent was evaporated. The residue was recrystallized from ethyl acetate-diethyl ether, to afford 5.34 g of the title compound as white needle crystals. The mother liquor was further concentrated, and triturated with diethyl ether, to afford 907 mg of the title compound as purple needle crystals.
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5 g
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4.6 mL
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30 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

139 ml (150.4 g; 1.473 molecules) of acetic anhydride were added in one portion to a hot (35° ) stirred mixture of 90.0 g (0.719 molecule) of 2-amino-4-fluorotoluene (1) in 513 ml of water. The temperature rose to 73° and a solid separated out (by precipitation). The mixture was cooled to ambient temperature and the solid was recovered on a filter, washed with water (525 ml), then dried in vacuo at 80°, yield: 115.7 g (96.2%); m.p.: 127°-128°. The material was still transformable.
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139 mL
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90 g
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